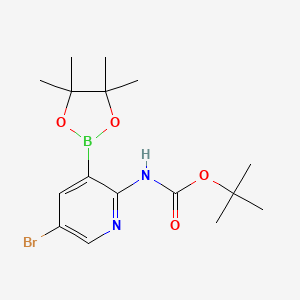

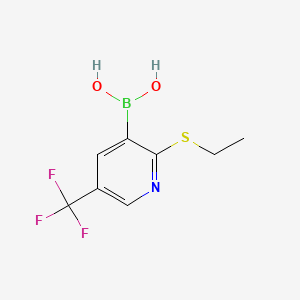

tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

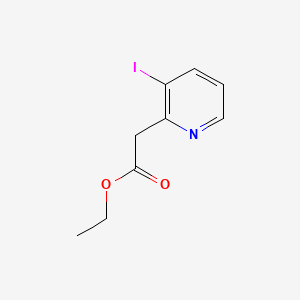

“tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. It is a significant intermediate of 1H-indazole derivatives .

Synthesis Analysis

The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The single crystal structure of the compound is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Scientific Research Applications

Pharmaceutical Research and Development

This compound is an intermediate in the synthesis of biologically active compounds such as crizotinib, which is used in cancer therapy . Its role as an intermediate suggests its utility in the development of new pharmaceuticals.

Organic Synthesis

Boronic acid pinacol esters are widely used in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions . This compound could serve as a reagent or catalyst in creating complex organic molecules.

Drug Delivery Systems

Modifications of boronic acid pinacol esters have been used to develop reactive oxygen species (ROS)-responsive drug delivery systems . The compound could be involved in the encapsulation and controlled release of therapeutic agents.

Photodynamic Therapy (PDT)

Boronic acid pinacol esters have been utilized to fabricate nanophotosensitizers for PDT, a treatment method for cancer that uses light-sensitive compounds . This compound may contribute to the development of new PDT agents.

Analytical Chemistry

The accurate analysis of boronic acid pinacol esters is crucial for quality control in chemical synthesis . This compound might be used as a standard or reference material in analytical methods.

Chromatography

A method for purifying boronic acid pinacol esters using chromatography has been developed . The compound could be purified using this method for further research or industrial applications.

Mechanism of Action

Target of Action

Tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, also known as 5-BROMO-2-TERT-BUTYLOXYCARBONYLAMINO PYRIDINE-3-BORONIC ACID PINACOL ESTER, is a significant intermediate of 1H-indazole derivatives . These derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects

Mode of Action

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides . The structure of the compound can be further modified to exploit the derivation of the indazole structure type .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a significant biochemical pathway in organic chemistry . This reaction is used to form carbon-carbon bonds by coupling boronic acids with organic halides . The downstream effects of this pathway can lead to the formation of various biologically active compounds, including indazole derivatives .

Result of Action

Indazole derivatives, for which this compound is a significant intermediate, have been reported to have various biological activities .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a cold environment (0-10°C) to avoid degradation . Furthermore, the compound’s reactivity might be influenced by the presence of a catalyst, such as palladium, which is often used in Suzuki–Miyaura reactions .

properties

IUPAC Name |

tert-butyl N-[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BBrN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDCCOMSWYCHFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BBrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694426 |

Source

|

| Record name | tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | |

CAS RN |

1263142-42-2 |

Source

|

| Record name | tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B577726.png)

![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)